2-(4-chlorophenoxy)propanoyl Chloride
Description
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)propanoyl chloride |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3 |
InChI Key |
OTNNCYBJOMYVRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-(4-chlorophenoxy)propanoyl chloride serves as a versatile building block for synthesizing various derivatives. Its reactivity allows for the formation of new compounds through acylation reactions.
- Synthesis of Derivatives : It can react with alcohols to form esters, which are useful in the development of pharmaceuticals and agrochemicals.
Biology
The compound is employed in biological research for modifying biomolecules, especially in proteomics.
- Modification of Proteins : It has been utilized to introduce chlorophenoxy groups into proteins, enhancing their properties for research purposes. This modification can affect protein function and stability, making it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential role as a precursor in drug development.
- Drug Development : The compound is explored as a precursor for active pharmaceutical ingredients (APIs). Its derivatives have shown promise in therapeutic applications, particularly in treating conditions related to ion channel dysfunction.
Case Study: Modulation of Ion Channels
A study published in Frontiers in Pharmacology investigated the effects of this compound on ion channels, specifically ClC-1 channels. The research demonstrated that this compound could modulate ion currents effectively, suggesting potential therapeutic implications for diseases related to ion channel dysfunction .
Synthesis and Application of Derivatives
Research has shown that derivatives synthesized from this compound exhibit enhanced biological activity compared to their parent compounds. For instance, specific derivatives have been tested for herbicidal properties, indicating its utility in agricultural applications .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes critical differences between 2-(4-chlorophenoxy)propanoyl chloride and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₉H₈Cl₂O₂ | 223.08 | Not explicitly listed | Propanoyl chain with 4-chlorophenoxy group |
| 4-Chlorophenoxyacetyl chloride | C₈H₆Cl₂O₂ | 205.03 | 4122-68-3 | Acetyl chain with 4-chlorophenoxy group |
| 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C₁₀H₁₀Cl₂O₂ | 233.10 | 5542-60-9 | Branched propanoyl chain with methyl substituent |
| (2E)-3-(4-Chlorophenyl)acryloyl chloride | C₉H₅Cl₂O | 203.05 | 35086-79-4 | Acryloyl group with conjugated double bond |
Key Observations :
- Chain Length and Branching: The acetyl derivative (C₈H₆Cl₂O₂) has a shorter chain than the propanoyl analog, reducing steric hindrance but limiting lipophilicity.
- Electronic Effects : The acryloyl chloride (C₉H₅Cl₂O) contains a conjugated double bond, enhancing electrophilicity and enabling participation in Diels-Alder or Michael addition reactions, unlike saturated analogs .
Market and Industrial Relevance
- Propanoyl Chloride (CAS 79-03-8): A simpler analog, it dominates industrial markets due to broader applications in plastics and dyes. Regional pricing varies: North America ($2,200/ton) vs. Asia ($1,800/ton) .
- Chlorophenoxy Derivatives: Niche markets focus on pharmaceuticals and agrochemicals. Limited suppliers (e.g., AldrichCPR) reflect specialized demand .
Q & A
Basic: What are the optimized synthetic routes for 2-(4-chlorophenoxy)propanoyl chloride, and how can researchers minimize side reactions?
The synthesis of this compound typically involves reacting chlorophenoxyacetic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Evidence suggests that substituting the hydroxyl group in chlorophenoxyacetic acid with a chloride via SOCl₂ yields the target compound with ~99% efficiency under controlled temperatures (40–60°C) . To minimize side reactions (e.g., oxidative condensation or dimerization), rigorous exclusion of moisture is critical. Researchers should employ inert gas purging (N₂/Ar) and monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect intermediates like acid chlorides .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key characterization techniques include:
- ¹H/¹³C NMR : To confirm the aromatic proton environment (δ 7.2–6.8 ppm for chlorophenoxy groups) and the propanoyl chloride backbone (δ 2.8–3.2 ppm for methylene protons) .
- IR Spectroscopy : A strong C=O stretch near 1800 cm⁻¹ and C-Cl stretches at 750–550 cm⁻¹ validate the acyl chloride moiety .
- HPLC/GC-MS : For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. Impurities like fenofibric acid derivatives (e.g., 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) can be quantified using validated reference standards .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
This compound is moisture-sensitive and hydrolyzes to release HCl gas. Critical safety measures include:
- Engineering Controls : Use fume hoods with >100 ft/min airflow to prevent inhalation exposure.
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), full-face shields, and aprons.
- Emergency Measures : Immediate access to eye-wash stations and neutralization solutions (e.g., sodium bicarbonate) for spills .
Skin absorption risks necessitate post-handling decontamination with pH-neutral soap .
Advanced: How do reaction mechanisms differ when synthesizing derivatives of this compound under varying catalytic conditions?
The reactivity of the acyl chloride group enables nucleophilic acyl substitution. For example:
- Amidation : Reacting with amines (e.g., aniline) in dichloromethane at 0–5°C yields amides. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction by stabilizing the tetrahedral intermediate .
- Unexpected Side Reactions : Thionyl chloride may induce redox processes in phenolic precursors, leading to biphenyl byproducts (e.g., 3,3',5,5'-tetra(tert-butyl)-4,4'-dihydroxybiphenyl). Researchers should pre-purify starting materials and avoid excess SOCl₂ .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
Common impurities include hydrolyzed carboxylic acids and dimeric byproducts. Resolution strategies:
- HPLC-MS/MS : Use a C18 column with acetonitrile/0.1% formic acid gradient to separate degradation products. Quantify using external calibration curves with impurities like fenofibric acid (LOD ≤ 0.1%) .
- Karl Fischer Titration : Monitor residual water content (<0.05%) to prevent hydrolysis during storage .
Advanced: How does the stability of this compound vary under different storage conditions, and what are the implications for experimental reproducibility?
The compound is hygroscopic and thermally labile. Stability studies show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
